molecular formula C22H23N3O5S B2807123 N-[4-[2-keto-2-(o-anisylamino)ethyl]thiazol-2-yl]-3,5-dimethoxy-benzamide CAS No. 941984-96-9

N-[4-[2-keto-2-(o-anisylamino)ethyl]thiazol-2-yl]-3,5-dimethoxy-benzamide

Cat. No.: B2807123
CAS No.: 941984-96-9
M. Wt: 441.5
InChI Key: WXKSAUAYUPJPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-[2-keto-2-(o-anisylamino)ethyl]thiazol-2-yl]-3,5-dimethoxy-benzamide” is a chemical compound with the molecular formula C22H23N3O5S and a molecular weight of 441.5. It is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives exhibit significant antimicrobial activities. For instance, the synthesis of 2-phenylamino-thiazole derivatives has demonstrated potent antimicrobial properties against various bacterial and fungal strains, with certain compounds outperforming reference drugs in efficacy (D. Bikobo et al., 2017). Another study on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates revealed their antimicrobial activity and provided insight into their potential mechanism of action through docking studies (YN Spoorthy et al., 2021).

Anticancer Applications

The anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against various cancer cell lines has shown that some derivatives exhibit higher anticancer activities than the reference drug, etoposide (B. Ravinaik et al., 2021). This highlights the therapeutic potential of thiazole derivatives in cancer treatment.

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. The research demonstrates that these compounds offer superior stability and inhibition efficiency, suggesting their application in protecting metal surfaces from corrosion (Zhiyong Hu et al., 2016).

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its specific structure and properties. While thiazole derivatives have been used in various drug molecules with lesser side effects , the specific safety and hazards for “N-[4-[2-keto-2-(o-anisylamino)ethyl]thiazol-2-yl]-3,5-dimethoxy-benzamide” are not available in the retrieved data.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-28-17-8-15(9-18(11-17)29-2)21(27)25-22-24-16(13-31-22)10-20(26)23-12-14-6-4-5-7-19(14)30-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKSAUAYUPJPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.